molecular formula C8H4FN2NaO2 B586741 Sodium 5-fluoro-1H-indazole-3-carboxylate CAS No. 1391053-91-0

Sodium 5-fluoro-1H-indazole-3-carboxylate

Cat. No. B586741
CAS RN: 1391053-91-0
M. Wt: 202.12
InChI Key: AFEPRSHXHFEDJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C8H4FN2NaO2 . It is used in research and development .


Molecular Structure Analysis

The molecular weight of Sodium 5-fluoro-1H-indazole-3-carboxylate is 202.12 . The compound contains sodium, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen .


Chemical Reactions Analysis

Indazole derivatives, including Sodium 5-fluoro-1H-indazole-3-carboxylate, are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions .


Physical And Chemical Properties Analysis

Sodium 5-fluoro-1H-indazole-3-carboxylate is a solid substance . The melting point ranges from 119 to 125 °C .

Scientific Research Applications

Antitumor Activity

“Sodium 5-fluoro-1H-indazole-3-carboxylate” derivatives have been studied for their potential in cancer treatment. These compounds have shown inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, certain derivatives exhibited promising inhibitory effects against the K562 cell line, indicating potential as effective and low-toxic anticancer agents .

Antiviral Properties

Indazole derivatives, including those with the “Sodium 5-fluoro-1H-indazole-3-carboxylate” structure, have been reported to possess antiviral activities. They have been tested against a range of viruses, including influenza A and Coxsackie B4 virus, showing inhibitory activity and potential as antiviral agents .

Anti-Inflammatory Effects

Some indazole derivatives have been identified to exhibit significant anti-inflammatory effects. In studies, these compounds have shown inhibition in paw edema, which is comparable to the effects of known anti-inflammatory drugs like indomethacin. This suggests their potential use in developing new anti-inflammatory medications .

Apoptosis Induction

Research has indicated that certain “Sodium 5-fluoro-1H-indazole-3-carboxylate” derivatives can induce apoptosis in cancer cells. This process of programmed cell death is crucial for eliminating cancer cells from the body. The derivatives may affect apoptosis and the cell cycle by inhibiting specific pathways, such as the Bcl2 family members and the p53/MDM2 pathway .

Cell Cycle Arrest

In addition to inducing apoptosis, some indazole derivatives have been found to cause cell cycle arrest. This halts the proliferation of cancer cells, providing another mechanism by which these compounds could be used in cancer therapy .

Selectivity for Cancer Cells

An important aspect of cancer treatment is the selectivity of drugs for cancer cells over normal cells. Certain “Sodium 5-fluoro-1H-indazole-3-carboxylate” derivatives have shown great selectivity, meaning they inhibit cancer cells more effectively than normal cells. This reduces the potential for side effects and increases the therapeutic potential of these compounds .

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Indazole derivatives are gaining more attention in medicinal chemistry, particularly for the design of tyrosine kinase and threonine kinase inhibitors . The medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

sodium;5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEPRSHXHFEDJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-fluoro-1H-indazole-3-carboxylate

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